5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an azetidine ring, a biphenyl group, and an oxadiazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride typically involves multiple steps:
Formation of the Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the oxadiazole intermediate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated biphenyl derivatives and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and antifungal properties. It is often studied for its ability to inhibit the growth of certain bacterial and fungal strains .
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It has been explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings that benefit from the stability and reactivity of the oxadiazole ring.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the biphenyl group provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride: Similar structure but with a chlorophenyl group instead of a biphenyl group.
3-(4-Fluorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents on the phenyl rings.
Uniqueness
5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a biphenyl group, and an oxadiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15;/h1-9,15,18H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAPCIDNUIULCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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